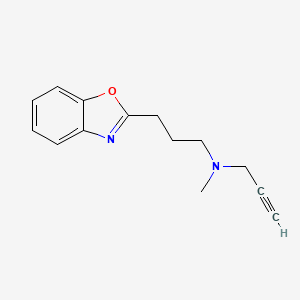

3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 3-(1,3-Benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine is a derivative of benzoxazole, a heterocyclic compound with notable pharmacological activities. Benzoxazole derivatives have been extensively studied due to their wide range of biological properties, including anticancer and antimicrobial activities .

Synthesis Analysis

The synthesis of benzoxazole derivatives often involves the functionalization of the benzoxazole moiety to

Aplicaciones Científicas De Investigación

Unique Regioselectivity and Activation

The benzoxazol-2-yl substituent exhibits unique regioselectivity in the C(sp3)-H α-alkylation of amines, serving as both an activating and directing group. This characteristic facilitates selective activation in positions adjacent to nitrogen in secondary amines, demonstrating its potential in synthetic chemistry for creating complex molecular architectures (Lahm & Opatz, 2014).

Structural Analysis and Coordination Compounds

Research on the structural analysis and coordination compounds of benzoxazole derivatives has led to the synthesis of novel compounds showcasing the versatility of benzoxazoles in forming complex structures with potential applications in materials science and catalysis (Téllez et al., 2013).

Antimicrobial Activities

The synthesis of new triazole derivatives, including benzoxazole-containing compounds, has shown promising antimicrobial activities. These findings indicate the potential of benzoxazole derivatives in the development of new antimicrobial agents, highlighting their utility in pharmaceutical research (Bektaş et al., 2007).

Synthesis and Evaluation as Anticancer Agents

Benzoxazole and benzoxazolone derivatives have been synthesized and evaluated for their cytotoxic activity against human cancer cell lines. The presence of a cyclic amine moiety in the benzoxazole scaffold has been studied for its influence on cytotoxic effects, underscoring the significance of benzoxazole derivatives in the search for new anticancer therapies (Murty et al., 2011).

Matrix-isolation FTIR and Theoretical Analysis

The synthesis and characterization of novel amino-substituted benzoxazole derivatives have been explored, including their molecular structure and vibrational properties. This research provides insight into the structural and reactivity aspects of benzoxazole derivatives, which could have implications in materials science and spectroscopy (Almeida et al., 2009).

Safety and Hazards

Direcciones Futuras

Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery . The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and development of new synthetic strategies.

Propiedades

IUPAC Name |

3-(1,3-benzoxazol-2-yl)-N-methyl-N-prop-2-ynylpropan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-3-10-16(2)11-6-9-14-15-12-7-4-5-8-13(12)17-14/h1,4-5,7-8H,6,9-11H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTORJKAZTAMONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC1=NC2=CC=CC=C2O1)CC#C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2528326.png)

![3-(2-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-oxoethyl)-6-methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2528329.png)

![1-[3-(3-Chloro-6,8-dihydro-5H-pyrido[3,4-c]pyridazine-7-carbonyl)phenyl]-3-(3,4-dichlorophenyl)urea](/img/structure/B2528330.png)

![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2528331.png)

![N-[1-(3-Bromopyridin-2-yl)oxy-2-methylpropan-2-yl]-2-cyanopyridine-3-sulfonamide](/img/structure/B2528335.png)

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2528338.png)

![(Z)-N-(3-allyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2528342.png)

![2-Methyl-5-[(2-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B2528343.png)